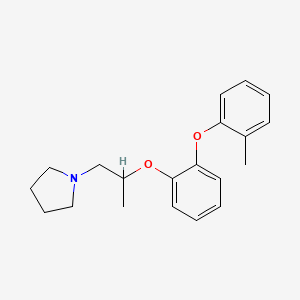
o-(2-Pyrrolidinyl-1-methylethoxy)phenyl o-tolyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
o-(2-Pyrrolidinyl-1-methylethoxy)phenyl o-tolyl ether: is an organic compound that belongs to the class of ethers It is characterized by the presence of a pyrrolidine ring, a methylethoxy group, and a phenyl group attached to an o-tolyl ether structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of o-(2-Pyrrolidinyl-1-methylethoxy)phenyl o-tolyl ether typically involves the reaction of o-tolyl ether with a pyrrolidine derivative under specific conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ether linkage. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and solvent choice. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.
化学反应分析
Types of Reactions: o-(2-Pyrrolidinyl-1-methylethoxy)phenyl o-tolyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ether linkage can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethers or amides.
科学研究应用
Chemistry: In chemistry, o-(2-Pyrrolidinyl-1-methylethoxy)phenyl o-tolyl ether is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors. It may be used in the development of new drugs or as a tool in biochemical research.
Medicine: In medicine, the compound’s derivatives are explored for their therapeutic potential. They may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial activities.
Industry: In the industrial sector, the compound is used in the formulation of specialty chemicals and materials. It may be incorporated into polymers, coatings, or other advanced materials.
作用机制
The mechanism of action of o-(2-Pyrrolidinyl-1-methylethoxy)phenyl o-tolyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
相似化合物的比较
- o-(2-Pyrrolidinyl-1-methylethoxy)phenyl o-tolyl ether
- o-(2-Pyrrolidinyl-1-methylethoxy)phenyl o-methyl ether
- o-(2-Pyrrolidinyl-1-methylethoxy)phenyl o-ethyl ether
Comparison: Compared to similar compounds, this compound may exhibit unique properties due to the presence of the o-tolyl group. This group can influence the compound’s reactivity, solubility, and interaction with biological targets. The specific arrangement of functional groups in this compound may also result in distinct chemical and physical properties, making it valuable for certain applications.
属性
CAS 编号 |
26321-15-3 |
|---|---|
分子式 |
C20H25NO2 |
分子量 |
311.4 g/mol |
IUPAC 名称 |
1-[2-[2-(2-methylphenoxy)phenoxy]propyl]pyrrolidine |
InChI |
InChI=1S/C20H25NO2/c1-16-9-3-4-10-18(16)23-20-12-6-5-11-19(20)22-17(2)15-21-13-7-8-14-21/h3-6,9-12,17H,7-8,13-15H2,1-2H3 |
InChI 键 |
SQNDKXDSQNOEFW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1OC2=CC=CC=C2OC(C)CN3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


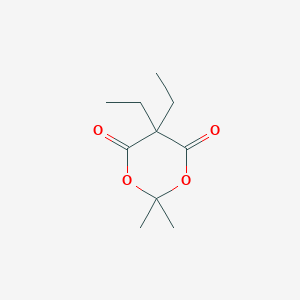
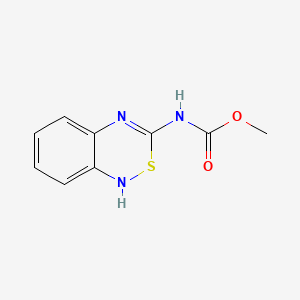

![2,3,5,6-Tetrahydronaphtho[2,3-b][1,4,7]trioxonine](/img/structure/B14682815.png)
![Acetic acid, [(2-oxopropyl)thio]-](/img/structure/B14682821.png)
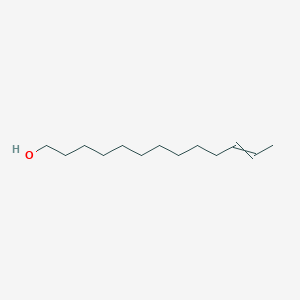
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(4-sulfophenyl)azo]phenyl]-NNO-azoxy]-, tetrasodium salt](/img/structure/B14682833.png)
![Methyl 2-[2-(2-nitrophenyl)iminohydrazinyl]benzoate](/img/structure/B14682841.png)
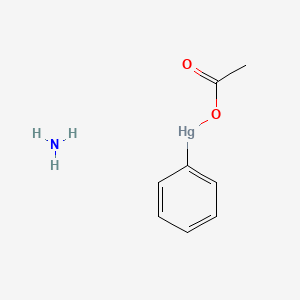
![{2-[(Methylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B14682850.png)
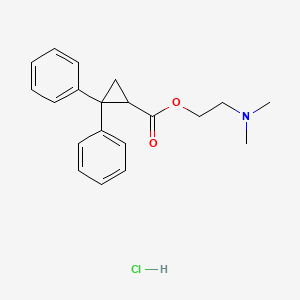

![methanesulfonic acid;1-methyl-4-[3-(2-methylpropylsulfanyl)-5,6-dihydrobenzo[b][1]benzothiepin-5-yl]piperazine](/img/structure/B14682864.png)
![Methyl 2-[(1e)-3-(4-cyanophenyl)triaz-1-en-1-yl]benzoate](/img/structure/B14682879.png)
